methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate is a complex organic compound that belongs to the class of imidazole-based naphthoquinones. These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate typically involves the reaction of 2-aminonaphthoquinone with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in treating multi-drug resistant infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate involves its interaction with cellular components. The compound can inhibit the growth of bacteria and fungi by interfering with their metabolic pathways. It targets specific enzymes and proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
1H-Naphtho[2,3-d]imidazole-4,9-dione: Shares a similar core structure but lacks the carbamate group.
1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide: Another imidazole-based naphthoquinone with different substituents
Uniqueness
Methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
Methyl 4,9-dioxo-4,9-dihydro-1H-naphtho[2,3-d]imidazol-2-ylcarbamate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step organic reactions that typically include the formation of naphtho[2,3-d]imidazole derivatives. The compound features a naphthalene core with two ketone groups and an imidazole moiety, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₃H₉N₃O₃ |
Molecular Weight | 245.22 g/mol |
CAS Number | Not specified |
Solubility | Soluble in DMSO |
Anticancer Properties
Research indicates that derivatives of naphtho[2,3-d]imidazoles exhibit significant cytotoxic activity against various cancer cell lines. For instance:
- Cytotoxicity Testing : A study demonstrated that this compound showed selective inhibition against A549 lung adenocarcinoma cells with a GI50 value of approximately 6.48 μM . This suggests a promising potential for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects is believed to involve:
- DNA Intercalation : Studies suggest that naphtho[2,3-d]imidazole derivatives may intercalate into DNA structures, disrupting replication and transcription processes .
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells without triggering apoptosis, indicating a unique pathway for its anticancer effects .
- Survivin Suppression : Related compounds have been identified as survivin suppressants. For example, YM155 monobromide (a related structure) demonstrated down-regulation of survivin in prostate carcinoma cell lines .
In Vitro Studies
- A549 Cell Line : In vitro assays revealed that this compound effectively inhibited the growth of A549 cells with notable selectivity over non-cancerous cell lines .
- Mechanistic Insights : Further investigations indicated that the compound could modulate gene expression related to cell cycle regulation and apoptosis pathways .
In Vivo Studies
In vivo studies using xenograft models have shown that compounds similar to this compound can significantly reduce tumor size without acute toxicity or adverse effects on body weight in treated mice .
Properties
Molecular Formula |
C13H9N3O4 |
---|---|
Molecular Weight |
271.23 g/mol |
IUPAC Name |
methyl N-(4,9-dioxo-1H-benzo[f]benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C13H9N3O4/c1-20-13(19)16-12-14-8-9(15-12)11(18)7-5-3-2-4-6(7)10(8)17/h2-5H,1H3,(H2,14,15,16,19) |
InChI Key |
WQTLJIOQYPMCEY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.